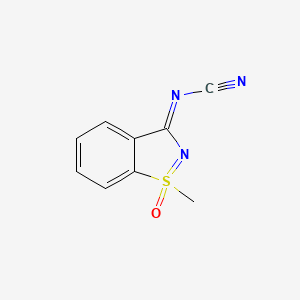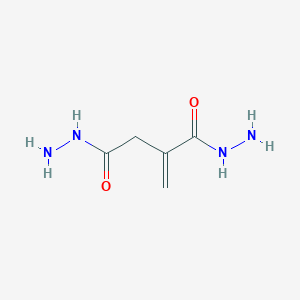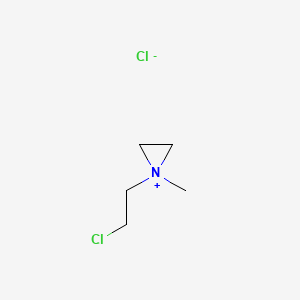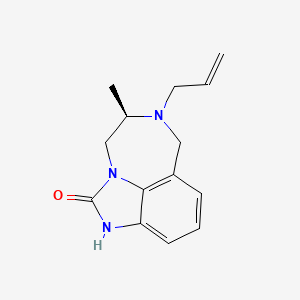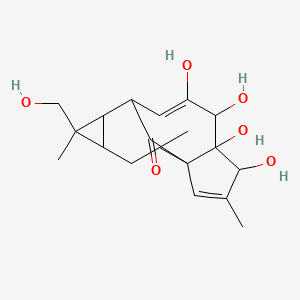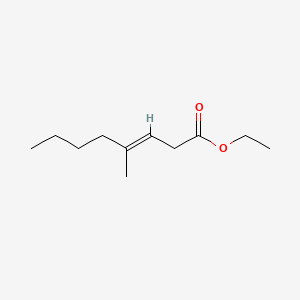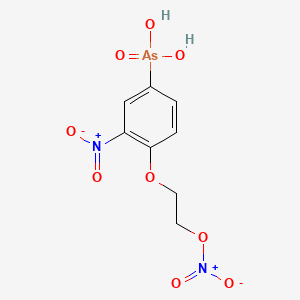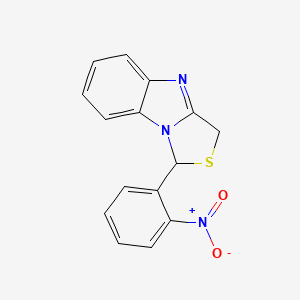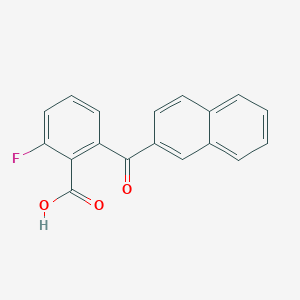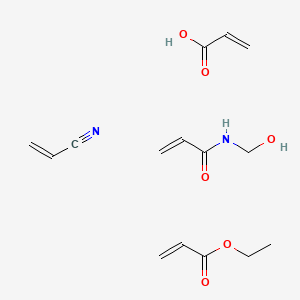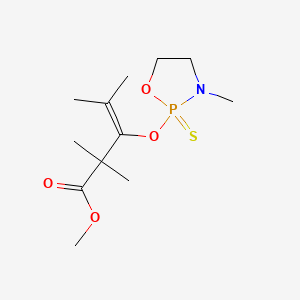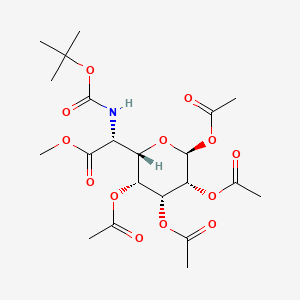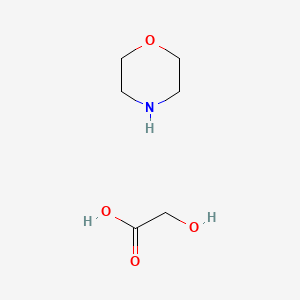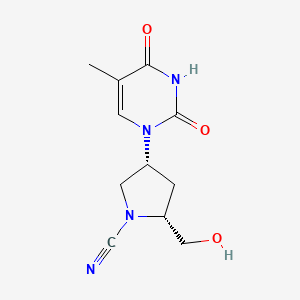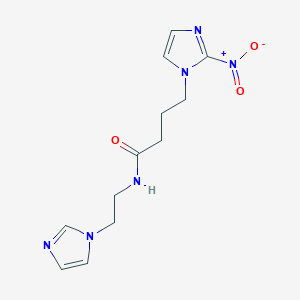
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is a complex organic compound that features an imidazole ring, a nitro group, and a butanamide moiety. Imidazole derivatives are known for their broad range of biological activities and are often used in pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques. These methods are designed to maximize yield and minimize the use of hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imidazole ring can participate in reduction reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and other functional materials
Mécanisme D'action
The mechanism of action of N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another imidazole derivative with antimicrobial properties.
Tinidazole: Similar to metronidazole but with a broader spectrum of activity.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
N-(2-(1H-Imidazol-1-yl)ethyl)-2-nitro-1H-imidazole-1-butanamide is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its dual imidazole rings and nitro group make it particularly versatile for various applications .
Propriétés
Numéro CAS |
154094-94-7 |
|---|---|
Formule moléculaire |
C12H16N6O3 |
Poids moléculaire |
292.29 g/mol |
Nom IUPAC |
N-(2-imidazol-1-ylethyl)-4-(2-nitroimidazol-1-yl)butanamide |
InChI |
InChI=1S/C12H16N6O3/c19-11(14-4-8-16-7-3-13-10-16)2-1-6-17-9-5-15-12(17)18(20)21/h3,5,7,9-10H,1-2,4,6,8H2,(H,14,19) |
Clé InChI |
XROWHSGXXSTTBN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=N1)CCNC(=O)CCCN2C=CN=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


